molecular formula C10H8O2S2 B12735051 5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one CAS No. 831-30-1

5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one

Cat. No.: B12735051
CAS No.: 831-30-1
M. Wt: 224.3 g/mol
InChI Key: WXNBNDCFQJBSCQ-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one is an organic compound characterized by the presence of a methoxyphenyl group attached to a dithiol-3-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one typically involves the reaction of 4-methoxyphenylthiol with carbon disulfide and a suitable base, followed by cyclization. The reaction conditions often include:

    Reagents: 4-methoxyphenylthiol, carbon disulfide, base (e.g., sodium hydroxide or potassium hydroxide)

    Solvent: Commonly used solvents include ethanol or methanol

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures

    Cyclization: The intermediate product undergoes cyclization to form the dithiol-3-one ring

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones

    Reduction: Reduction reactions can convert the dithiol-3-one to dithiolanes or other reduced forms

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxyphenyl group or the dithiol-3-one core

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are employed

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one involves its interaction with molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites

    Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis

    Molecular Targets: Potential targets include enzymes like lipoxygenases and kinases

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 5-(4-Methoxyphenyl)-1H-pyrazole

Uniqueness

5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one is unique due to its dithiol-3-one core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

CAS No.

831-30-1

Molecular Formula

C10H8O2S2

Molecular Weight

224.3 g/mol

IUPAC Name

5-(4-methoxyphenyl)dithiol-3-one

InChI

InChI=1S/C10H8O2S2/c1-12-8-4-2-7(3-5-8)9-6-10(11)14-13-9/h2-6H,1H3

InChI Key

WXNBNDCFQJBSCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)SS2

Origin of Product

United States

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